molecular formula C12H10N4O2S B2906340 4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798673-53-6

4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2906340
CAS RN: 1798673-53-6
M. Wt: 274.3
InChI Key: XWNWMKHLRJZART-UHFFFAOYSA-N
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Description

4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazolopyrazine derivatives, which have been reported to have potent biological activities.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the imidazole ring, which is structurally similar to the pyrazine component of the molecule , have been reported to exhibit significant antimicrobial properties . This suggests that our compound could potentially be developed as an antimicrobial agent, targeting a range of bacterial and fungal pathogens.

Anticancer Therapeutics

The thiophene moiety present in the compound is known to be a core structure in many anticancer drugs . Research on similar structures has shown effectiveness against human malignant melanoma cells , indicating that this compound could be explored for its antitumor properties.

Anti-Inflammatory Applications

Imidazole derivatives are known to possess anti-inflammatory activities . Given the structural similarities, the compound could be investigated for its potential use in treating inflammatory conditions.

Antioxidant Potential

The synthesis of compounds with imidazole and thiophene structures has been evaluated for antioxidant potential . This compound could be a candidate for further study in oxidative stress-related diseases due to its potential antioxidant activity.

Kinase Inhibition

Thiophene derivatives have been identified as effective kinase inhibitors . Kinases are crucial in signaling pathways, and their inhibition is a key therapeutic strategy in various diseases, including cancer. The compound could be researched for its kinase inhibitory effects.

Neuroprotective Effects

Given the therapeutic importance of thiophene derivatives in neurological conditions , this compound might be explored for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Antidiabetic Activity

Imidazole-containing compounds have shown promise in antidiabetic drug development . The compound could be investigated for its potential to regulate blood sugar levels and treat diabetes.

Material Science Applications

While not directly related to medicinal chemistry, thiophene-based compounds have applications in material science, such as in the development of organic photovoltaics . The compound’s structural features could make it suitable for research in energy conversion materials.

Mechanism of Action

Target of Action

The primary target of 4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane .

Mode of Action

This compound acts as a reversible inhibitor of UT-B . It competes with urea for the intracellular site of UT-B, thereby reducing the influx of urea into the cells . This action is selective for UT-B, with little effect on other transporters and channel activities such as UT-A1, UT-A3, AQP1, CFTR, or TMEM16A .

Biochemical Pathways

By inhibiting ut-b, it likely disrupts the normal balance of urea transport in cells . This could potentially affect various cellular processes and biochemical pathways where urea plays a role.

Pharmacokinetics

It is known to be cell-permeable , suggesting that it can be absorbed and distributed within the body

Result of Action

The inhibition of UT-B results in a decrease in urea influx into cells . This can lead to changes in the intracellular concentration of urea, which may have various molecular and cellular effects. The exact outcomes would depend on the specific cellular context and the role of urea in those cells.

Future Directions

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12542–12553. Open Access

properties

IUPAC Name

4-oxo-N-(thiophen-2-ylmethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-11(14-7-8-2-1-5-19-8)9-6-10-12(18)13-3-4-16(10)15-9/h1-6H,7H2,(H,13,18)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNWMKHLRJZART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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